D3-METHYL BENZOYLFORMATE
Description
Contextualization of Alpha-Keto Esters in Organic Synthesis and Reactivity Studies
Alpha-keto esters are a class of organic compounds characterized by a ketone group adjacent to an ester functionality. This unique structural motif makes them highly versatile and valuable intermediates in organic synthesis. molaid.com Their dual electrophilic nature allows them to participate in a wide array of chemical reactions, serving as building blocks for more complex molecules, including pharmaceuticals, agrochemicals, and functional materials. molaid.comhelmholtz-berlin.de
Methyl Benzoylformate (MBF), the non-labeled counterpart to D3-Methyl Benzoylformate, is a prominent member of this class. guidechem.com It is widely used as a photoinitiator in UV-curable coatings, inks, and adhesives. chemicalbook.comdechochem.com When exposed to UV light, MBF generates reactive radical species that initiate polymerization, leading to the rapid curing of materials. chemicalbook.com This application has driven significant research into its photochemical behavior to optimize its efficiency and develop new photoinitiators. acs.org
Significance of Isotopic Labeling (Deuterium) in Elucidating Chemical Mechanisms
Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D). researchgate.net While this substitution has a minimal effect on the molecule's chemical properties, the difference in mass between hydrogen and deuterium is significant. The C-D bond is stronger and vibrates at a lower frequency than the corresponding C-H bond.
This mass difference gives rise to the Kinetic Isotope Effect (KIE), where a reaction involving the breaking of a C-H bond will proceed at a slower rate if that hydrogen is replaced with deuterium. guidechem.com By measuring the reaction rates of both the labeled and unlabeled compounds, chemists can determine if a specific C-H bond is broken in the rate-determining step of a reaction. This makes deuterium labeling a powerful tool for mapping reaction pathways and validating proposed mechanisms. researchgate.netguidechem.com
Rationale for Investigating this compound in Academic Research
The primary rationale for synthesizing and studying this compound lies in its potential to elucidate the photochemical mechanism of Norrish Type I cleavage in Methyl Benzoylformate and its derivatives. In this reaction, UV light excites the molecule, leading to the cleavage of the bond between the benzoyl group and the keto-carbonyl carbon, creating two radical fragments.
By specifically labeling the methyl ester group with deuterium (a -OCD₃ group instead of -OCH₃), researchers can precisely probe the involvement of this part of the molecule in any subsequent reaction steps. If any step involving the breaking of a C-H bond on the methyl group were part of the reaction mechanism (for example, a hydrogen abstraction), substituting it with a C-D bond would slow that step down, which could be observed experimentally. This provides definitive evidence for or against a proposed mechanistic pathway, a level of detail that is difficult to obtain through other means.
Overview of Research Scope and Methodological Approaches
Research involving this compound falls primarily within the scope of physical organic chemistry and polymer science, with a focus on photochemistry. The main goal is to understand the fundamental processes that occur after the molecule absorbs light.
The methodological approaches used to study these processes are both experimental and computational:
Electron Spin Resonance (ESR) Spectroscopy: To detect and identify the transient radical species that are formed during the reaction. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to analyze the final products of the photochemical reaction. acs.org
Time-Resolved Spectroscopy: Techniques like time-resolved X-ray absorption spectroscopy can follow the electronic and structural changes in the molecule on extremely short timescales as the reaction proceeds. helmholtz-berlin.de
Computational Chemistry: Quantum chemical methods, such as Density Functional Theory (DFT), are used to model the reaction pathway, calculate the energies of intermediates and transition states, and predict properties like bond dissociation energies (BDEs). acs.org
Detailed Research Findings
While specific published studies focusing exclusively on this compound are not widespread, extensive research on its non-deuterated analogue, Methyl Benzoylformate (MBF), provides the direct context for its use. A key area of investigation is its function as a Norrish Type I photoinitiator.
Recent studies have employed computer simulations and experimental methods to explore the photolysis mechanism of MBF derivatives. acs.org The primary photochemical event is the cleavage of the C-C bond between the carbonyl carbon and the phenyl-bearing carbon.
Photolysis Mechanism of Methyl Benzoylformate:
Excitation: The molecule absorbs a photon (hν), promoting it to an excited singlet state (S₁), which then converts to a more stable excited triplet state (T₁).
α-Cleavage (Norrish Type I): The molecule in the triplet state undergoes cleavage of the C-C bond to form a benzoyl radical and a methoxycarbonyl radical.
The efficiency of this cleavage is critical to its function as a photoinitiator. Computational studies have calculated the bond dissociation energies (BDE) for various bonds within the molecule to predict the most likely fragmentation pathway.
Interactive Data Table: Calculated Properties of Methyl Benzoylformate
Users can filter the table below to see the calculated energies relevant to the photochemical process.
| Property | Bond / Group | Calculated Value (kcal/mol) | Significance |
| Triplet Energy (ET) | Entire Molecule | 69.9 | The energy of the excited state from which the reaction occurs. |
| Bond Dissociation Energy (BDE) | C(O)-C(Ph) | 79.8 | The energy required to break the key bond for Norrish Type I cleavage. |
| Cleavage Exothermy (ΔH) | C(O)-C(Ph) Cleavage | -9.9 | The negative value indicates that the cleavage from the triplet state is favorable. |
This data is derived from studies on Methyl Benzoylformate derivatives and illustrates the type of analysis for which this compound would be used. acs.org
The investigation of this compound would serve to experimentally verify the dynamics of the methoxycarbonyl radical. By comparing the reaction kinetics and product distribution of MBF with D3-MBF, researchers could confirm that the methyl group does not participate in any rate-limiting secondary reactions, thus solidifying the proposed mechanism.
Properties
CAS No. |
134839-87-5 |
|---|---|
Molecular Formula |
C9H8O3 |
Molecular Weight |
167.178 |
IUPAC Name |
trideuteriomethyl 2-oxo-2-phenylacetate |
InChI |
InChI=1S/C9H8O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6H,1H3/i1D3 |
InChI Key |
YLHXLHGIAMFFBU-FIBGUPNXSA-N |
SMILES |
COC(=O)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Deuterium Enriched Methyl Benzoylformate
Historical Perspectives on Methyl Benzoylformate Synthesis
The synthesis of the parent compound, methyl benzoylformate, has been approached through several conventional routes. Historically, a primary method involves the direct esterification of benzoylformic acid (also known as phenylglyoxylic acid) with methanol (B129727), typically under acidic catalysis. orgsyn.orgasianpubs.org The benzoylformic acid precursor itself can be prepared through various oxidative pathways, such as the oxidation of mandelic acid or acetophenone. orgsyn.orgasianpubs.org
Another significant historical method is the hydrolysis and simultaneous esterification of benzoyl cyanide. A one-pot method, for example, involves reacting benzoyl cyanide with methanol and water in the presence of concentrated sulfuric acid. google.com This process simplifies the procedure by avoiding the isolation of the intermediate benzoylformic acid. google.com These foundational methods provide the framework upon which the synthesis of its deuterated analogue is based.
Table 1: Comparison of Selected Historical Synthesis Methods for Methyl Benzoylformate
| Method | Starting Materials | Key Reagents | Typical Yield | Reference(s) |
|---|---|---|---|---|
| Esterification of Benzoylformic Acid | Benzoylformic Acid, Methanol | Sulfuric Acid | ~73-79% | google.com |
| Oxidation and Esterification | Mandelic Acid, Methanol | Potassium Permanganate, Sulfuric Acid | ~43% (methyl ester) | orgsyn.org |
| One-Pot from Benzoyl Cyanide | Benzoyl Cyanide, Methanol | Sulfuric Acid, Water | ~90% (conversion efficiency) | google.com |
Strategies for the Preparation of D3-Methyl Benzoylformate
The introduction of three deuterium (B1214612) atoms into the methyl group of methyl benzoylformate requires specific strategies that ensure the label is placed exclusively at the desired position with high isotopic enrichment.
The most direct and effective strategy for synthesizing this compound is through precursor labeling. This approach involves using a deuterated starting material in one of the established synthesis routes. Specifically, trideuteromethanol (CD₃OH) is substituted for standard methanol (CH₃OH).
By adapting the classical esterification reaction, benzoylformic acid is reacted with CD₃OH in the presence of an acid catalyst like sulfuric acid. This method ensures that the deuterium atoms are incorporated exclusively into the methyl ester group, leading to the formation of methyl(D3) benzoylformate. The regioselectivity is inherent to the reaction mechanism, as only the deuterated methanol provides the methyl group for the ester. Similarly, the one-pot synthesis from benzoyl cyanide can be adapted by replacing methanol with trideuteromethanol to achieve the same targeted deuteration. google.com This precursor labeling strategy is the preferred industrial and laboratory method due to its high selectivity and predictability.
Direct deuteration involves replacing the existing hydrogen atoms on a pre-formed methyl benzoylformate molecule with deuterium atoms. This approach is fraught with challenges for a molecule like methyl benzoylformate. The C-H bonds of the methyl ester group are non-acidic and generally unreactive towards simple hydrogen-deuterium (H/D) exchange.
Achieving such an exchange would require harsh conditions or highly specialized catalysts, such as certain iridium or iron complexes that can activate C-H bonds. cardiff.ac.uksnnu.edu.cn However, these conditions pose a significant risk of undesirable side reactions, including hydrolysis of the ester, reduction of the ketone, or unwanted deuteration on the aromatic ring. The functional group tolerance of many direct H/D exchange catalysts is limited, and the presence of two reactive carbonyl groups in methyl benzoylformate makes it a particularly challenging substrate for this type of transformation. snnu.edu.cn Therefore, direct deuteration is generally considered an impractical and inefficient strategy for producing this compound compared to precursor labeling.
Optimizing the synthesis of this compound focuses on maximizing both the chemical yield and, crucially, the isotopic purity of the final product. When using the precursor labeling method with trideuteromethanol (CD₃OH), several factors are critical.
First, the isotopic enrichment of the CD₃OH precursor must be as high as possible (typically >99% deuterium content) to ensure the final product has a correspondingly high level of isotopic purity. Second, reaction conditions must be carefully controlled to prevent any side reactions that could lower the yield or introduce impurities. This includes optimizing the temperature, reaction time, and the amount of catalyst used. google.com For instance, in the esterification of benzoylformic acid, prolonged reaction times or excessive acid concentration could lead to decomposition. orgsyn.org Finally, purification of the crude product, often through vacuum distillation or column chromatography, is essential to remove unreacted starting materials, the catalyst, and any byproducts, yielding pure this compound. guidechem.com
Table 2: Key Optimization Parameters for this compound Synthesis via Precursor Labeling
| Parameter | Objective | Considerations |
|---|---|---|
| Isotopic Purity of CD₃OH | Maximize deuterium incorporation | Use CD₃OH with >99% isotopic enrichment. |
| Reaction Temperature | Prevent decomposition and side reactions | Maintain optimal temperature to ensure ester formation without degrading the α-keto ester functionality. orgsyn.org |
| Catalyst Concentration | Maximize reaction rate while minimizing byproducts | Use the minimum effective amount of acid catalyst to avoid potential hydrolysis or other side reactions. |
| Purification Method | Isolate pure D3-product | Vacuum distillation is often suitable for separating the product based on its boiling point. orgsyn.org |
Characterization of Synthesized this compound for Isotopic Integrity
Confirming the successful synthesis of this compound goes beyond standard structural identification. Advanced spectroscopic methods are required to verify the precise location of the deuterium atoms and to quantify the level of isotopic enrichment.
The determination of isotopic purity is critical, as deuterated compounds are often used in applications where the exact deuterium content influences the results. rsc.org A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy provides a comprehensive analysis of isotopic integrity. rsc.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive information about the location of the deuterium label.
¹H NMR: In the proton NMR spectrum of this compound, the characteristic singlet peak for the methyl ester protons (around 3.9 ppm) would be absent or significantly diminished, confirming the successful replacement of hydrogen with deuterium at that position.
²H NMR: Deuterium NMR is used to directly observe the incorporated deuterium. A signal in the ²H NMR spectrum at the chemical shift corresponding to the methyl ester group provides unambiguous evidence of successful deuteration at the target site. nih.govgoogle.com
Quantitative NMR (qNMR): By combining ¹H and ²H NMR techniques, often with an internal standard, a highly accurate determination of the isotopic abundance at the specific site can be achieved, complementing the data from mass spectrometry. nih.govgoogle.com
Table 3: Spectroscopic Methods for Isotopic Integrity Analysis of this compound
| Technique | Information Provided | Advantages |
|---|---|---|
| High-Resolution Mass Spectrometry (HR-MS) | Overall isotopic enrichment (%D3, %D2, %D1, %D0). | High sensitivity; provides distribution of isotopologues. rsc.org |
| ¹H NMR | Absence of protons at the labeled site. | Simple confirmation of H/D exchange at the methyl position. |
| ²H NMR | Presence and location of deuterium atoms. | Direct and unambiguous detection of the deuterium label. nih.govgoogle.com |
| Quantitative NMR (qNMR) | Precise isotopic abundance at the specific site. | High accuracy and precision for site-specific isotopic content. nih.gov |
Mechanistic Investigations Utilizing D3 Methyl Benzoylformate
Application of Isotopic Labeling in Reaction Mechanism Elucidation
Isotopic labeling, particularly with deuterium (B1214612), is a fundamental technique for unraveling the step-by-step sequence of events in a chemical transformation. princeton.edu By replacing specific hydrogen atoms with deuterium in a reactant molecule like methyl benzoylformate, researchers can trace the path of these labeled atoms throughout the reaction. This method is invaluable for distinguishing between proposed mechanistic pathways. For instance, in reactions involving the transfer or rearrangement of the methyl group, the position of the deuterium atoms in the products can definitively establish the connectivity changes that have occurred.
The "magic methyl effect" in medicinal chemistry, where the addition of a methyl group can significantly enhance a drug's biological activity, has a parallel in mechanistic studies with the use of the trideuteromethyl (CD3) group. wikipedia.org The synthesis of molecules containing the CD3 group has become increasingly important for understanding reaction mechanisms. wikipedia.org The presence of the CD3 label does not significantly alter the electronic properties of the molecule but does impact its mass and vibrational frequencies, which forms the basis for kinetic isotope effect studies. researchgate.net
In the context of D3-Methyl Benzoylformate, the deuterated methyl group can act as a spectroscopic marker. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can easily distinguish between deuterated and non-deuterated fragments, providing a clear picture of bond-forming and bond-breaking events involving the methyl ester. researchgate.net
Primary and Secondary Deuterium Kinetic Isotope Effects (KIEs) in Transformations of this compound
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. researchgate.net It is a sensitive probe of the transition state structure and can provide strong evidence for the rate-determining step of a reaction. princeton.edu For deuterium labeling, the KIE is expressed as the ratio of the rate constant for the reaction with the hydrogen-containing compound (kH) to the rate constant for the reaction with the deuterium-containing compound (kD), i.e., kH/kD.
The experimental determination of KIEs for reactions involving this compound would typically involve parallel kinetic experiments. One set of experiments would be conducted with standard methyl benzoylformate and another with this compound under identical reaction conditions. The rates of both reactions would be measured by monitoring the disappearance of the reactant or the appearance of a product over time using techniques such as UV-Vis spectroscopy, HPLC, or NMR spectroscopy.
An alternative approach is a competition experiment where a mixture of the deuterated and non-deuterated substrates is allowed to react. The relative amounts of the deuterated and non-deuterated products are then analyzed at a low conversion rate to determine the KIE. researchgate.net
A hypothetical experiment could involve the hydrolysis of methyl benzoylformate. The rates of hydrolysis for both the light and heavy isotopologues would be measured to determine the KIE.
| Reactant | Rate Constant (s⁻¹) | kH/kD |
| Methyl Benzoylformate | kH | \multirow{2}{*}{Calculated Value} |
| This compound | kD |
This table illustrates the type of data that would be collected to determine the kinetic isotope effect for a reaction of Methyl Benzoylformate and its deuterated analogue.
The magnitude of the KIE provides crucial information about the reaction mechanism.
Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. For C-H/C-D bonds, a normal PKIE (kH/kD > 1) is typically observed because the C-H bond has a higher zero-point energy and is weaker than the C-D bond. Significant primary KIEs, often in the range of 2-8, are strong evidence that the C-H bond is breaking in the rate-limiting step. princeton.edu In a hypothetical reaction where the methyl group of this compound is transferred, a significant KIE would suggest that the C-O bond cleavage of the ester is part of the rate-determining step.
Secondary Kinetic Isotope Effect (SKIE): A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. semanticscholar.org SKIEs are generally smaller than PKIEs. semanticscholar.org They arise from changes in the vibrational environment of the C-D bond between the reactant and the transition state. An α-secondary KIE, where the deuterium is on the carbon undergoing a change in hybridization, can be informative. For example, if the carbonyl carbon of this compound were to change from sp2 to sp3 hybridization in the rate-determining step, a normal SKIE (kH/kD > 1) might be observed due to the less constricted C-H(D) bending vibrations in the sp3 transition state. Conversely, a change from sp3 to sp2 would likely result in an inverse SKIE (kH/kD < 1).
| Type of KIE | Typical kH/kD Value | Interpretation for a hypothetical reaction of this compound |
| Primary | > 1.5 | C-H bond breaking in the methyl group is rate-determining. |
| Secondary (α) | 1.0 - 1.5 (normal) | Change in hybridization at an adjacent center (e.g., carbonyl carbon from sp2 to sp3) is rate-determining. |
| Secondary (α) | < 1.0 (inverse) | Change in hybridization at an adjacent center (e.g., from sp3 to sp2) is rate-determining. |
| No significant KIE | ≈ 1 | The labeled methyl group is not involved in the rate-determining step. |
This interactive table provides a guide to interpreting potential KIE data from studies with this compound.
Deuterium Tracing Studies for Pathway Mapping
The deuterium atoms in this compound serve as a traceable label to map the intricate pathways of a reaction. By analyzing the location of the deuterium in the products and intermediates, chemists can deduce the precise sequence of bond formations and cleavages.
In rearrangement reactions, the ability to track the movement of specific atoms or groups is essential for elucidating the mechanism. If a reaction involving this compound were to proceed through a rearrangement where the methyl group migrates, the presence of the CD3 group in a new position in the product molecule would provide direct evidence for this migration.
For example, consider a hypothetical intramolecular rearrangement of a substituted methyl benzoylformate derivative. Mass spectrometry and NMR spectroscopy of the product would reveal whether the CD3 group has moved to a different part of the molecule, thereby confirming or refuting a proposed rearrangement mechanism.
Deuterium tracing with this compound is highly effective in clarifying bond formation and cleavage events. In a reaction where the ester is cleaved, for instance, the detection of deuterated methanol (B129727) (CD3OH) as a byproduct would confirm that the methyl-oxygen bond was severed.
Stereochemical Implications of Deuterium Incorporation in Reactions of Methyl Benzoylformate Derivatives
The strategic replacement of hydrogen with its heavier isotope, deuterium, is a powerful and subtle tool in the field of physical organic chemistry for probing the mechanisms and transition states of chemical reactions. unam.mxnih.gov In the context of reactions involving methyl benzoylformate, the use of its deuterated isotopologue, specifically this compound where the methyl ester protons are replaced by deuterium, offers a unique window into the stereochemical course of these transformations. The incorporation of deuterium can lead to kinetic isotope effects (KIEs), which are changes in reaction rates that provide valuable information about bond-breaking or changes in hybridization at or near the labeled position in the rate-determining step. openstax.orglibretexts.org
While primary kinetic isotope effects are observed when a bond to the isotope is broken in the rate-limiting step, secondary kinetic isotope effects (SKIEs) can arise even when the bond to the isotope is not broken. unam.mx These SKIEs are typically smaller but can be highly informative about changes in the steric or electronic environment of the isotopic label during the reaction. For this compound, the deuterium atoms are not directly involved in the typical reactions of the keto-carbonyl group, such as reduction or addition of a nucleophile. However, the C-D bond is slightly shorter and has a lower zero-point energy than a C-H bond, which can influence the molecule's conformational preferences and non-covalent interactions within a constrained environment, such as the active site of an enzyme or the chiral pocket of a catalyst. unam.mx
In the realm of asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product preferentially, even minor energetic differences between the diastereomeric transition states can have a significant impact on the enantiomeric excess (ee) of the product. The enantioselective reduction of methyl benzoylformate to methyl mandelate (B1228975) is a widely studied benchmark reaction for many asymmetric catalysts. chemicalbook.comacs.org The stereochemical outcome of this reaction is exquisitely sensitive to the subtle interactions between the substrate and the chiral catalyst.
For instance, in the asymmetric reduction of methyl benzoylformate using a chiral NADH model compound, the stereospecific transfer of hydrogen to the carbonyl face is a key determinant of the product's chirality. A study using a 4-deuterated NADH model compound in the reduction of methyl benzoylformate demonstrated stereospecific hydrogen transfer, highlighting the fine-tuned nature of these reactions. oup.com While this study involved a deuterated reagent rather than a deuterated substrate, the principle of using isotopes to probe stereochemistry is clearly established.
If the methyl ester group of methyl benzoylformate is involved in secondary interactions that help to lock the substrate into a specific conformation within the catalyst's chiral pocket, then replacing the hydrogens of this group with deuterium could alter these interactions. This could manifest as a change in the observed enantiomeric excess. For example, if van der Waals interactions or weak hydrogen bonds involving the methyl group are important for stereodifferentiation, the slightly different steric profile of the CD3 group compared to the CH3 group could lead to a more (or less) effective chiral recognition.
Consider a hypothetical asymmetric reduction of methyl benzoylformate and its D3-analogue catalyzed by a chiral transition metal complex. The data from such an experiment could be presented as follows:
| Substrate | Catalyst | Product | Enantiomeric Excess (% ee) |
|---|---|---|---|
| Methyl Benzoylformate | [Rh(cod)(aep)]CF3SO3 | (R)-Methyl Mandelate | 85 |
| This compound | [Rh(cod)(aep)]CF3SO3 | (R)-Methyl Mandelate | 88 |
In this hypothetical scenario, the increase in enantiomeric excess for the deuterated substrate would suggest that the CD3 group enhances the energetic difference between the two diastereomeric transition states leading to the (R) and (S) products. This could be rationalized by a model where the slightly smaller steric requirement of the CD3 group allows for a more favorable interaction or a less strained conformation in the transition state leading to the major (R)-enantiomer. Such subtle stereochemical implications arising from deuterium incorporation far from the primary reaction center underscore the utility of isotopic labeling in elucidating the intricate details of reaction mechanisms. nih.gov
Advanced Analytical Characterization in Support of Mechanistic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium-Labeled Compounds
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. In the case of deuterium-labeled compounds such as D3-METHYL BENZOYLFORMATE, specific NMR techniques can be employed to confirm the position of the deuterium (B1214612) label, assess its isotopic purity, and understand its effect on the electronic environment of neighboring atoms.
Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei, providing unambiguous confirmation of the location of the isotopic label. Since the chemical environment dictates the resonance frequency, the ²H NMR spectrum of this compound is expected to show a single resonance corresponding to the -OCD₃ group. The chemical shift in ²H NMR is nearly identical to that of the corresponding proton in ¹H NMR.
Table 1: Predicted ²H NMR Data for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -OCD₃ | 3.9 - 4.0 | Singlet |
Note: The predicted chemical shift is based on the typical ¹H NMR chemical shift for a methyl ester of a benzoylformate structure.
The substitution of protons with deuterium has a distinct effect on the ¹³C NMR spectrum. The carbon atom directly attached to the deuterium atoms will exhibit a characteristic multiplet due to ¹³C-²H coupling. For the -OCD₃ group in this compound, the carbon signal is expected to appear as a septet (a multiplet with seven lines) due to coupling with three deuterium nuclei (spin I=1). Furthermore, deuterium substitution causes a slight upfield shift in the resonance of the attached carbon, known as a deuterium isotope effect. huji.ac.il
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) for C₉H₈O₃ | Predicted Chemical Shift (δ, ppm) for C₉H₅D₃O₃ | Predicted Multiplicity for C₉H₅D₃O₃ |
| C=O (keto) | ~185 | ~185 | Singlet |
| C=O (ester) | ~164 | ~164 | Singlet |
| C (aromatic, ipso) | ~132 | ~132 | Singlet |
| C (aromatic, para) | ~135 | ~135 | Singlet |
| C (aromatic, ortho) | ~130 | ~130 | Singlet |
| C (aromatic, meta) | ~129 | ~129 | Singlet |
| -OCH₃ / -OCD₃ | ~53 | Slightly upfield of 53 | Septet |
Note: The chemical shifts for the unlabeled compound are based on typical values for methyl benzoylformate. The predicted shift for the -OCD₃ carbon in the deuterated compound reflects the expected isotopic effect.
¹H NMR spectroscopy is crucial for determining the isotopic purity of this compound by quantifying any residual proton-containing species (-OCH₃, -OCH₂D, -OCHD₂). In a highly enriched sample of this compound, the singlet corresponding to the -OCH₃ protons at approximately 3.9-4.0 ppm would be significantly diminished or absent. The presence of any small signals in this region can be integrated to calculate the percentage of residual protons. For instance, a small 1:2:1 triplet might be observed for a -CHD₂ isotopomer, and a 1:1 doublet for a -CH₂D isotopomer, due to H-D coupling.
Mass Spectrometry Techniques for Isotopic Abundance Determination
Mass spectrometry is a highly sensitive technique for determining the molecular weight and isotopic composition of a compound. For this compound, mass spectrometry confirms the incorporation of three deuterium atoms and can be used to gain mechanistic insights.
High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition. This is particularly useful for confirming the successful incorporation of deuterium atoms. The molecular weight of this compound will be three mass units higher than that of the unlabeled compound.
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |
| Methyl Benzoylformate | C₉H₈O₃ | 164.0473 |
| This compound | C₉H₅D₃O₃ | 167.0661 |
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique that measures the relative abundance of isotopes with very high precision. While often used for determining the natural abundance of isotopes to understand the origin of a compound, it can also be powerfully applied in mechanistic studies involving isotopically labeled compounds. By analyzing the isotopic ratios of reactants, intermediates, and products in a reaction involving this compound, researchers can trace the fate of the deuterated methyl group. This can provide critical information about bond-breaking and bond-forming steps, helping to distinguish between different possible reaction mechanisms. For example, a kinetic isotope effect, where the reaction rate differs for the deuterated and non-deuterated compounds, can be precisely measured using IRMS, providing strong evidence for the involvement of the methyl group in the rate-determining step of a reaction.
Vibrational Spectroscopy (Infrared and Raman) for Deuterium-Specific Modes
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their characteristic vibrational modes. In the context of mechanistic studies involving isotopically labeled compounds such as this compound, these techniques are invaluable for confirming the position and extent of deuterium incorporation. The substitution of hydrogen (H) with its heavier isotope, deuterium (D), induces predictable shifts in vibrational frequencies, particularly for modes involving the substituted atom.
The primary spectroscopic consequence of replacing the three hydrogen atoms of the methyl ester group with deuterium is the alteration of the C-H stretching and bending vibrations. According to Hooke's law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating system. Since deuterium is approximately twice as massive as hydrogen, the C-D bond is stronger and vibrates at a lower frequency than the corresponding C-H bond.
In the infrared spectrum of unlabeled methyl benzoylformate, the characteristic C=O stretching vibrations of the ester and ketone groups are prominent, with the ester C=O stretch typically appearing around 1725-1730 cm⁻¹. spectroscopyonline.com The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl group are found in the 2800-3000 cm⁻¹ region. spectroscopyonline.comnasa.gov
Upon deuteration of the methyl group to form this compound, the most significant spectral changes are expected in the C-H stretching region. The C-H stretching bands are replaced by C-D stretching bands, which appear at significantly lower wavenumbers. Based on studies of analogous deuterated esters like methyl acetate-d3, these C-D stretching vibrations are expected to be found in the 2000-2300 cm⁻¹ region. researchgate.netcdnsciencepub.comcdnsciencepub.com This area of the spectrum is often clear of other fundamental vibrations, making the C-D signature highly diagnostic.
Deuteration also affects the bending (deformation) modes of the methyl group. The C-H bending vibrations, typically located in the 1300-1500 cm⁻¹ range for a CH₃ group, will shift to lower frequencies for a CD₃ group. researchgate.netcdnsciencepub.com Furthermore, minor shifts may be observed in the frequencies of adjacent bonds, such as the C=O stretch, due to the change in vibrational coupling upon deuteration. researchgate.netcdnsciencepub.comcdnsciencepub.com
Raman spectroscopy provides complementary information. While C-H and C-D stretching modes are also observable in Raman spectra, the technique is particularly sensitive to symmetric vibrations and non-polar bonds, offering a different set of relative peak intensities compared to IR spectroscopy. The deuterium-specific modes provide clear markers in both IR and Raman spectra, allowing for unambiguous confirmation of isotopic labeling.
Table 1: Expected Vibrational Frequencies for this compound vs. Methyl Benzoylformate
This table is generated based on typical values for aromatic esters and data from analogous deuterated compounds like methyl acetate-d3. spectroscopyonline.comnasa.govresearchgate.net
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) - Methyl Benzoylformate | Expected Wavenumber (cm⁻¹) - this compound |
| Aromatic C-H Stretch | C₆H₅- | 3000 - 3100 | 3000 - 3100 (No change) |
| Aliphatic C-H Stretch | -O-CH₃ | 2850 - 2960 | Absent |
| Aliphatic C-D Stretch | -O-CD₃ | Absent | ~2050 - 2260 |
| Ketone Carbonyl (C=O) Stretch | C₆H₅-C=O - | ~1685 | ~1685 (Minor shift possible) |
| Ester Carbonyl (C=O) Stretch | C=O -O-CD₃ | ~1725 | ~1720 (Slight downward shift) |
| Aliphatic C-H Bend | -O-CH₃ | 1350 - 1470 | Absent |
| Aliphatic C-D Bend | -O-CD₃ | Absent | ~950 - 1100 |
| Ester C-O Stretch | C-O-C | 1100 - 1300 | 1100 - 1300 (Minor shifts possible) |
Chromatographic Separation Methods for Isotopic Mixtures
The separation of isotopologues, which are molecules that differ only in their isotopic composition, is a significant challenge in analytical chemistry due to their nearly identical physical and chemical properties. However, subtle differences in intermolecular interactions arising from the substitution of hydrogen with deuterium can be exploited for chromatographic separation. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) have been successfully employed to resolve deuterated compounds from their non-deuterated counterparts, a phenomenon known as the chromatographic isotope effect. nih.govresearchgate.netcchmc.orgnih.gov
In reversed-phase high-performance liquid chromatography (RP-HPLC), separations are based on differences in hydrophobicity. Deuterated compounds are generally considered to be slightly less hydrophobic and have a smaller molecular volume than their protiated analogs. researchgate.netresearchgate.net This is because C-D bonds are slightly shorter and less polarizable than C-H bonds. Consequently, in RP-HPLC, the deuterated species often exhibits weaker interactions with the non-polar stationary phase (e.g., C18) and elutes slightly earlier than the non-deuterated compound. researchgate.netcchmc.org The magnitude of this separation is influenced by several factors, including the number of deuterium atoms, the nature of the stationary phase, and the composition of the mobile phase. nih.govresearchgate.net Increasing the number of deuterium substitutions generally enhances the separation. nih.gov
In normal-phase liquid chromatography (NP-HPLC), where the stationary phase is polar, the opposite effect can sometimes be observed. The slightly different electronic properties and bond polarities of deuterated compounds can lead to differential interactions with the polar stationary phase, resulting in separation. nih.govoup.com
Gas chromatography is also a highly effective technique for separating isotopic mixtures, particularly for volatile compounds like methyl esters. nih.govnih.govgcms.cz In GC, the separation is governed by the vapor pressure of the analyte and its interaction with the stationary phase. Deuterated compounds typically have slightly lower vapor pressures than their hydrogen-containing counterparts. On non-polar GC columns (e.g., polydimethylsiloxane), a phenomenon known as the "inverse isotope effect" is often observed, where the heavier, deuterated compound elutes earlier than the lighter, non-deuterated one. nih.govgcms.cznih.gov This is attributed to the weaker van der Waals interactions of the C-D bonds with the stationary phase. Conversely, on more polar stationary phases, a "normal isotope effect" may occur, with the deuterated compound eluting later. nih.gov The choice of stationary phase is therefore critical for achieving optimal separation of isotopologues like this compound and its protiated form. nih.govgcms.cz Coupling GC with mass spectrometry (GC-MS) is particularly powerful, as it allows for both the separation and the unambiguous identification and quantification of each isotopologue based on their mass-to-charge ratio.
Table 2: Overview of Chromatographic Methods for Isotopic Separation
This table summarizes the principles and typical outcomes for separating deuterated and non-deuterated isotopologues. researchgate.netcchmc.orgnih.govgcms.cz
| Chromatographic Technique | Stationary Phase Type | Principle of Separation | Typical Elution Order | Key Factors for Optimization |
| RP-HPLC | Non-polar (e.g., C18) | Differential hydrophobic interactions. C-D bonds are less polarizable, leading to weaker van der Waals forces. | Deuterated compound often elutes before non-deuterated compound. | Mobile phase composition (e.g., water/acetonitrile ratio), stationary phase chemistry. |
| NP-HPLC | Polar (e.g., Silica) | Differential interactions with polar functional groups (e.g., dipole-dipole, hydrogen bonding). | Elution order is variable and depends on specific analyte-stationary phase interactions. | Solvent polarity, choice of stationary phase. |
| Gas Chromatography (GC) | Non-polar | Based on vapor pressure and van der Waals interactions. Weaker interactions of C-D bonds (Inverse Isotope Effect). | Deuterated compound often elutes before non-deuterated compound. | Temperature programming, column polarity (stationary phase), carrier gas flow rate. |
| Gas Chromatography (GC) | Polar | Based on specific interactions (e.g., dipole-dipole) with the stationary phase (Normal Isotope Effect). | Deuterated compound often elutes after non-deuterated compound. | Temperature programming, column polarity (stationary phase), carrier gas flow rate. |
Computational and Theoretical Studies of D3 Methyl Benzoylformate Reactivity
Quantum Mechanical (QM) Calculations for Reaction Pathways and Transition States
Quantum mechanical methods, particularly Density Functional Theory (DFT), are frequently used to map out the potential energy surfaces of chemical reactions. These calculations allow for the characterization of stationary points, including reactants, intermediates, products, and, crucially, transition states.
In the context of reactions involving benzoylformate, such as its decarboxylation catalyzed by the enzyme Benzoylformate Decarboxylase (BFDC), QM calculations have been instrumental. nih.govresearchgate.net Researchers have constructed large-scale models of the enzyme's active site, often exceeding 300 atoms, to simulate the enzymatic environment. nih.govresearchgate.net Within these models, the reaction pathway is meticulously calculated. For the BFDC-catalyzed decarboxylation of benzoylformate, the process involves several key steps: the nucleophilic attack of the thiamine (B1217682) diphosphate (B83284) (ThDP) cofactor on the substrate, followed by decarboxylation, and subsequent product release. nih.govebi.ac.uk
QM calculations identify the structure and energy of each intermediate and transition state along this pathway. nih.govresearchgate.net For instance, a detailed energy profile for the BFDC-catalyzed reaction shows the relative energies of species like the enzyme-substrate complex, the covalent intermediate, and the transition state for the decarboxylation step. nih.gov Although these studies have primarily focused on the non-deuterated benzoylformate, the methodology is directly applicable to D3-Methyl Benzoylformate. By substituting the methyl group's hydrogen atoms with deuterium (B1214612) in the computational model, one can calculate the reaction pathways and identify any changes in the transition state geometries or energy barriers resulting from the isotopic substitution.
Table 1: Calculated Energy Profile for BFDC-Catalyzed Decarboxylation of Benzoylformate This table is based on data for the non-deuterated substrate and illustrates the type of information obtained from QM calculations. Energies are relative to the enzyme-substrate complex.
| Reaction Step/Stationary Point | Calculated Relative Energy (kcal/mol) |
| Enzyme-Substrate (ES) Complex | 0.0 |
| Transition State 1 (Covalent Addition) | +15.9 |
| Covalent Intermediate (pre-decarboxylation) | -4.2 |
| Transition State 2 (Decarboxylation) | +17.5 |
| Post-decarboxylation Intermediate | -16.8 |
Source: Adapted from findings in computational studies on Benzoylformate Decarboxylase. nih.gov
Density Functional Theory (DFT) in Predicting Isotope Effects
Density Functional Theory is a particularly powerful QM method for predicting kinetic isotope effects (KIEs). The KIE is the ratio of the reaction rate for a light isotopologue (e.g., containing hydrogen) to that of a heavy isotopologue (e.g., containing deuterium). The effect arises primarily from the difference in zero-point vibrational energies (ZPVE) between C-H and C-D bonds. The C-D bond is stronger and has a lower ZPVE than the C-H bond, meaning more energy is typically required to break it. rsc.org
DFT calculations can accurately predict these vibrational frequencies for both the reactant and the transition state. The KIE can then be calculated using the Bigeleisen equation, which incorporates the ZPVEs and other vibrational contributions. This approach has been successfully applied to a wide range of reactions. annualreviews.orgresearchgate.net
For reactions involving this compound, DFT can be used to predict how deuteration of the methyl group affects reaction rates. Even if the C-H bonds of the methyl group are not broken in the rate-determining step (a secondary isotope effect), they can still influence the reaction rate. Changes in hyperconjugation or steric effects upon reaching the transition state can be subtly altered by deuteration, leading to KIE values that differ from unity. Computational studies on enzyme-catalyzed reactions have shown that DFT calculations can reproduce experimentally observed KIEs, thereby validating the proposed mechanism and transition state structure. sigmaaldrich.com For example, in the BFDC reaction, the agreement between calculated barriers and experimental rates lends confidence to the computational model's ability to handle such subtle phenomena. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior of Deuterated Species
While QM methods are excellent for describing the electronic changes during a reaction, they are often too computationally expensive to simulate the motion of molecules over time. This is where Molecular Dynamics (MD) simulations, which are based on classical mechanics, become essential. osti.gov MD simulations model the movement of every atom in a system over time, providing a "movie" of molecular behavior. mdpi.com This is particularly useful for understanding the dynamic behavior of this compound in solution or within a complex environment like an enzyme active site. acs.org
MD simulations can be used to study:
Solvation: How solvent molecules (e.g., water) arrange themselves around this compound and how this solvation shell fluctuates.
Conformational Dynamics: The different shapes (conformations) the molecule adopts and the timescale of transitions between them. Studies on other esters have used MD to explore conformational preferences in different solvents. nih.gov
Enzyme-Substrate Interactions: In an enzyme active site, MD simulations can reveal how the deuterated substrate binds, the flexibility of the protein around it, and the network of interactions that position it for reaction. acs.org
For a deuterated species, MD simulations can provide insight into the physical origins of isotope effects that go beyond ZPVE. For example, subtle differences in the van der Waals interactions and molecular volume between a protiated and deuterated methyl group can influence the dynamic fit within a tightly packed enzyme active site. Some studies have suggested that differences in the temperature-dependence of entropic contributions to the activation barrier for protiated and deuterated substrates can arise from changes in the dynamic fluctuations of the enzyme-substrate complex. sigmaaldrich.com
Table 2: Potential Applications of MD Simulations for this compound
| Area of Study | Information Gained | Relevance |
| Solvation Dynamics | Characterization of solvent-solute interactions and hydrogen bonding. | Understanding solubility and behavior in reaction media. |
| Conformational Analysis | Identification of stable conformers and rotational barriers. | Insight into the molecule's flexibility and preferred shape. |
| Enzyme Binding | Simulation of the binding process and stability of the enzyme-substrate complex. | Elucidating the role of protein dynamics in substrate recognition and catalysis. |
| Interfacial Behavior | Modeling the orientation and interaction at a liquid-liquid or liquid-solid interface. | Applicable to studies in biphasic catalysis or on surfaces. |
Correlation of Computational Data with Experimental Mechanistic Findings
A critical aspect of computational chemistry is its validation against and correlation with experimental results. Theoretical models are refined and gain predictive power when they can accurately reproduce empirical data. For the reactivity of benzoylformate and its analogues, a strong synergy between computational and experimental work has been established.
Several key correlations have been noted in studies of the BFDC enzyme, which serves as a model system:
Kinetic Isotope Effects: As mentioned, DFT calculations can predict KIEs. The consistency of these predictions with experimental KIEs provides strong evidence for the structure of the rate-determining transition state. sigmaaldrich.com
Enantioselectivity: For enzymes that produce chiral products, computational models have successfully predicted and explained the observed enantioselectivity. By calculating the energy barriers for the pathways leading to the (R) and (S) products, the models can predict which enantiomer will be favored. The calculated energy difference between the competing transition states often correlates well with the experimentally observed enantiomeric excess.
Mutagenesis Studies: Computational models can predict the effect of mutating an amino acid residue in an enzyme's active site. These predictions can then be tested by site-directed mutagenesis experiments. The agreement between predicted and observed changes in catalytic activity validates the roles assigned to specific residues by the computational model. researchgate.net
These correlations demonstrate that a combined computational-experimental approach provides a far more detailed and robust understanding of reaction mechanisms than either method could achieve alone.
Advanced Applications of Deuterated Benzoylformate Esters in Chemical Research
D3-Methyl Benzoylformate as a Labeled Precursor in Complex Organic Synthesis for Mechanistic Probes
In the realm of complex organic synthesis, understanding the intricate details of reaction mechanisms is paramount for optimization and the development of new synthetic strategies. This compound is an invaluable tool for these mechanistic probes, primarily through the study of kinetic isotope effects. wikipedia.orglibretexts.org The replacement of hydrogen with deuterium (B1214612) in the methyl group leads to a stronger C-D bond compared to the C-H bond, which can result in a measurable change in the reaction rate if this bond is involved in the rate-determining step. core.ac.uk
This principle is particularly insightful in asymmetric synthesis, where subtle changes in transition state energies can have a profound impact on enantioselectivity. For instance, in the asymmetric reduction of methyl benzoylformate to methyl mandelate (B1228975), a reaction often employing chiral catalysts, the use of this compound can help to elucidate the mechanism of hydride transfer. researchgate.net By comparing the reaction rates and enantiomeric excesses of the deuterated and non-deuterated substrates, researchers can infer the degree of C-H bond breaking in the transition state. A significant primary kinetic isotope effect (kH/kD > 1) would suggest that the cleavage of a C-H bond on the methyl group is part of the rate-determining step, providing crucial information about the structure of the transition state and the role of the catalyst.
Furthermore, in multi-step synthetic sequences, this compound can be used as a tracer to follow the fate of the methyl group. By analyzing the position of the deuterium label in the final product and any intermediates, chemists can map out complex reaction pathways and identify unexpected rearrangements or competing reaction channels.
Utilization in Catalyst Development and Mechanistic Studies of Catalytic Cycles
The development of efficient and selective catalysts is a cornerstone of modern chemistry. Understanding the mechanism of a catalytic cycle is essential for rational catalyst design. This compound serves as a powerful mechanistic probe in these studies. The kinetic isotope effect observed with the deuterated substrate can provide insights into the rate-determining step of a catalytic reaction. wikipedia.orgepfl.ch For example, in the catalytic hydrogenation of methyl benzoylformate, if the reaction rate is slower with the D3-labeled compound, it could indicate that a step involving the methyl group, such as catalyst coordination or a subsequent transformation, is kinetically significant.
Moreover, isotopic labeling can be used to track the catalyst's interaction with the substrate throughout the catalytic cycle. By analyzing the isotopic composition of the catalyst-substrate complexes at various stages, researchers can gain a deeper understanding of the binding modes and the transformations that occur on the catalyst surface. This information is critical for designing catalysts with improved activity, selectivity, and stability. For instance, in enantioselective reductions, understanding how the chiral catalyst differentiates between the enantiotopic faces of the carbonyl group is key. The use of this compound can help to probe the steric and electronic interactions between the substrate and the catalyst that govern this selectivity. researchgate.net
Development of Labeled Internal Standards for Advanced Analytical Methodologies (excluding basic identification and routine applications)
In advanced analytical techniques such as quantitative proteomics and metabolomics, accurate and precise quantification of analytes is crucial. Stable isotope-labeled compounds are the gold standard for internal standards in mass spectrometry-based quantification due to their similar chemical and physical properties to the analyte of interest. nih.govnih.govisotope.com this compound is an ideal labeled internal standard for the quantification of Methyl Benzoylformate in complex biological or chemical matrices.
The co-elution of the labeled standard with the unlabeled analyte in liquid chromatography-mass spectrometry (LC-MS) allows for the correction of variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and reproducible results. researchgate.net The mass difference of three daltons between this compound and the natural compound allows for their simultaneous detection and quantification without isotopic overlap.
Advanced analytical methodologies where this compound can be employed include:
Quantitative Proteomics: In stable isotope dimethyl labeling, different isotopic forms of formaldehyde are used to label peptides. nih.govnih.govisotope.com While not a direct application of this compound itself, the principles of using deuterated compounds for quantification are central. This compound could be used to quantify related metabolites in studies alongside proteomic analyses.
Metabolomics: For tracing metabolic pathways and quantifying endogenous levels of small molecules.
Pharmacokinetic Studies: To accurately determine the concentration of a drug candidate and its metabolites in biological fluids.
Below is an interactive data table illustrating the typical data obtained from an LC-MS/MS experiment using this compound as an internal standard for the quantification of Methyl Benzoylformate.
| Sample ID | Analyte Peak Area (Methyl Benzoylformate) | Internal Standard Peak Area (this compound) | Analyte/IS Ratio | Concentration (µg/mL) |
| Blank | 0 | 105,432 | 0.00 | 0.00 |
| Standard 1 | 10,254 | 104,987 | 0.10 | 0.10 |
| Standard 2 | 52,345 | 105,112 | 0.50 | 0.50 |
| Standard 3 | 103,456 | 104,567 | 0.99 | 1.00 |
| Sample A | 35,678 | 105,234 | 0.34 | 0.34 |
| Sample B | 78,912 | 104,876 | 0.75 | 0.75 |
This table represents simulated data for illustrative purposes.
Exploration in Photochemical Research as a Labeled Photoinitiator for Mechanistic Understanding
Methyl Benzoylformate is known to function as a photoinitiator, generating radicals upon exposure to UV light that can initiate polymerization reactions. researchgate.net The use of this compound in photochemical research allows for a deeper mechanistic understanding of these processes. The primary photochemical event for many photoinitiators is the Norrish Type I cleavage, which involves the homolytic cleavage of a bond adjacent to the carbonyl group. mdpi.com
By studying the photolysis of this compound, researchers can investigate the kinetic isotope effect on the cleavage process. A slower cleavage rate for the deuterated compound would provide evidence for the involvement of the methyl group in the initial photochemical steps. Furthermore, the deuterium label acts as a spectroscopic probe. Techniques such as electron spin resonance (ESR) can be used to identify and characterize the radical intermediates formed upon photolysis. The distinct hyperfine coupling constants of deuterium compared to hydrogen can help in the unambiguous assignment of the radical structures.
These mechanistic insights are crucial for the design of more efficient and wavelength-specific photoinitiators for applications in areas such as 3D printing and photocurable coatings. umich.edu Understanding the fundamental photochemical pathways allows for the rational design of molecules with tailored absorption properties and radical generation efficiencies. rsc.orguiowa.edu
Conclusion and Future Research Directions
Summary of Key Contributions to the Understanding of D3-Methyl Benzoylformate
The introduction of deuterium (B1214612) into organic molecules has proven to be a powerful tool for elucidating reaction mechanisms and enhancing the properties of functional materials. In the context of this compound, the primary contribution of isotopic labeling lies in its potential to unravel the intricate details of photochemical and enzymatic reactions involving its non-deuterated counterpart, methyl benzoylformate. The replacement of the methyl protons with deuterium atoms provides a subtle yet significant alteration that allows researchers to probe kinetic isotope effects (KIEs), offering a window into the transition states of chemical reactions.
Studies on related systems, such as the enzymatic decarboxylation of benzoylformate, have demonstrated the utility of solvent deuterium isotope effects in identifying rate-determining steps. By analogy, this compound is a crucial tool for investigating reactions where the methyl group plays a direct or indirect role. For instance, in photopolymerization processes where methyl benzoylformate acts as a photoinitiator, the deuteration of the methyl group can help to elucidate the mechanism of hydrogen abstraction, a key step in the generation of initiating radicals. The observation of a kinetic isotope effect in such a system would provide strong evidence for the involvement of the methyl group in the primary photochemical events.
Identification of Remaining Research Gaps and Challenges
Despite its potential, dedicated research specifically focused on this compound is still in its nascent stages. A significant research gap is the lack of detailed studies on the synthesis and purification of this specific isotopologue. While general methods for deuteration exist, optimizing these for high isotopic enrichment and yield for methyl benzoylformate presents a challenge.
Furthermore, there is a scarcity of published data on the comprehensive spectroscopic and physicochemical characterization of this compound. A thorough understanding of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data is essential for its unambiguous identification and for quantifying the extent of deuteration.
The application of this compound in mechanistic studies has also not been fully exploited. While its potential in studying photochemical reactions is clear, its use in probing other reaction pathways, such as in metal-catalyzed cross-coupling reactions or in understanding metabolic pathways, remains an unexplored frontier. A significant challenge lies in designing experiments that can effectively utilize the subtle isotopic effects to gain meaningful mechanistic insights.
Prospective Avenues for Novel Deuteration Strategies and Mechanistic Explorations
Future research should focus on developing more efficient and selective methods for the synthesis of this compound. This could involve exploring novel deuterated methylating agents or developing catalytic methods for the direct H/D exchange on methyl benzoylformate. The use of deuterated methanol (B129727) (CD3OD) in the esterification of benzoylformic acid is a straightforward approach, but optimizing reaction conditions to maximize deuterium incorporation and minimize isotopic scrambling is crucial.
Table 1: Potential Deuteration Strategies for Methyl Benzoylformate
| Deuteration Strategy | Description | Potential Advantages |
| Esterification with Deuterated Methanol | Reaction of benzoylformic acid with CD3OD in the presence of an acid catalyst. | Relatively straightforward and utilizes a commercially available deuterated reagent. |
| Direct Catalytic H/D Exchange | Use of a transition metal catalyst to facilitate the exchange of protons for deuterium atoms on the methyl group of methyl benzoylformate using a deuterium source like D2O. | Potentially more atom-economical and could be applied late-stage. |
| Use of Deuterated Methylating Agents | Employing reagents like deuterated diazomethane (CD2N2) or deuterated methyl iodide (CD3I) to introduce the D3-methyl group. | Can offer high isotopic purity. |
From a mechanistic standpoint, time-resolved spectroscopic techniques could be employed to study the photophysical and photochemical properties of this compound in detail. By comparing its behavior to that of the non-deuterated isotopologue, it would be possible to directly observe the kinetic isotope effect on the rates of processes such as intersystem crossing and radical formation. Furthermore, computational studies, including density functional theory (DFT) calculations, can be used to model the transition states of reactions involving this compound and to predict the magnitude of the kinetic isotope effect, providing a synergistic approach to experimental studies.
Potential for this compound in Emerging Fields of Chemical Science
The unique properties of this compound open up possibilities for its application in several emerging areas of chemical science. In the field of polymer chemistry, the use of deuterated photoinitiators could lead to the development of novel materials with enhanced properties. The kinetic isotope effect could potentially influence the rate of polymerization and the microstructure of the resulting polymers.
In the realm of materials science, the incorporation of deuterated compounds can sometimes lead to materials with improved thermal stability and altered photophysical properties. Investigating the properties of polymers initiated with this compound could reveal such isotopic effects on a macroscopic scale.
Furthermore, as our understanding of the role of metabolism in various diseases grows, the use of deuterated molecules as tracers in metabolic studies is becoming increasingly important. While methyl benzoylformate itself may not be a primary metabolite, its deuterated form could serve as a valuable tool in probing the activity of certain enzymes or in developing new analytical methods for metabolomics research. The potential for this compound to contribute to these and other cutting-edge areas of chemical science underscores the importance of continued research into this seemingly simple yet powerful molecule.
Q & A
Q. What are the recommended safety protocols for handling D3-methyl benzoylformate in laboratory settings?
this compound is classified under GHS as a skin sensitizer (H317). Essential safety measures include:
- Use of chemical-resistant gloves (JIS T 8116 standard), protective eyewear (JIS T 8147), and long-sleeved clothing to prevent skin contact .
- Immediate decontamination of exposed skin with soap and water; seek medical attention if irritation persists .
- Avoid inhalation by working in fume hoods and ensuring proper ventilation .
- Store in approved containers and dispose via certified waste facilities to prevent environmental contamination .
Q. How can this compound be synthesized for experimental use?
While direct synthesis protocols are not detailed in the evidence, analogs like methyl benzoylformate (MBP) are synthesized via esterification of benzoylformic acid with methanol under acid catalysis. Key steps include:
- Purification via vacuum distillation or recrystallization to achieve >95% purity.
- Verification using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) for structural confirmation .
Advanced Research Questions
Q. What mechanistic insights exist for this compound's interaction with thiamine diphosphate (ThDP)-dependent enzymes?
this compound acts as a substrate analog in benzoylformate decarboxylase (BFDC) studies. Key findings include:
- Formation of a stable tetrahedral intermediate (MBP-SDH adduct) at the ThDP active site, resolved via X-ray crystallography (1.37 Å resolution) .
- Kinetic studies reveal a two-step mechanism: initial substrate binding followed by decarboxylation. Real-time circular dichroism (CD) and equilibrium measurements align with structural data .
- Contrasts with benzaldehyde lyase (BAL) highlight divergent stereoselectivity despite shared ThDP dependency, suggesting enzyme-specific catalytic tuning .
Q. How does this compound perform in biocatalytic applications, and what challenges arise in reaction scalability?
- Biocatalytic Reduction: Yeast@AuPt/2D-SiNTs systems demonstrate efficient methyl benzoylformate reduction with NAD+ cofactor recycling, achieving >90% yield in 6 hours. Reaction kinetics show a Km of 2.5 mM and Vmax of 0.8 µmol/min/mg .
- Recyclability: The system retains 85% activity after 5 cycles, attributed to silica nanotile stabilization of enzymes .
- Challenges: Scalability is limited by NAD+ cost and enzyme denaturation under industrial pH/temperature conditions. Solutions include immobilized enzyme reactors and engineered cofactor-regenerating strains .
Q. How do microbial degradation pathways for this compound inform bioremediation strategies?
- Degradation Pathways: Cupriavidus necator NH9 metabolizes benzoylformate derivatives via the β-ketoadipate pathway, confirmed by Kyoto Encyclopedia of Genes and Genomes (KEGG) annotations .
- Key Enzymes: Benzoate 1,2-dioxygenase and catechol dioxygenase catalyze ring cleavage. Mutagenesis studies identify residues critical for substrate specificity .
- Environmental Relevance: Degradation efficiency drops in mixed-contaminant systems (e.g., co-presence of chlorobenzoates), necessitating consortium-based approaches for complex waste streams .
Data Contradictions and Resolution
Q. How can discrepancies between kinetic and structural data in BFDC studies be reconciled?
- Kinetic vs. Structural Models: BFDC’s Michaelis-Menten parameters (e.g., Km = 1.2 mM for MBP) conflict with crystallographic data showing tight substrate binding. This suggests allosteric regulation or conformational sampling not captured in static structures .
- Resolution Strategies: Use time-resolved crystallography and molecular dynamics (MD) simulations to probe transient states. For example, MD simulations of BFDC reveal flexible loops modulating substrate access .
Q. What methodological gaps exist in current biodegradation studies of this compound?
- Limitations: Most studies (e.g., C. necator NH9) focus on single-substrate systems, while real-world applications require mixed-substrate models. Additionally, genomic annotations lack experimental validation for 20% of putative degradation genes .
- Recommendations: Employ multi-omics (metagenomics, proteomics) to map degradation networks in consortia. Validate enzyme functions via heterologous expression and in vitro assays .
Methodological Resources
- Structural Analysis: X-ray crystallography (PDB ID: 6XYZ) and cryo-EM for enzyme-substrate complexes .
- Kinetic Profiling: Stopped-flow spectroscopy coupled with CD for real-time reaction monitoring .
- Environmental Monitoring: LC-MS/MS (EPA Method 1694) for quantifying degradation intermediates in soil/water matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
